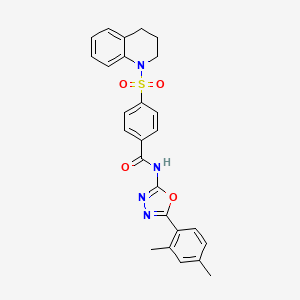
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound designed for a variety of applications in scientific research. Its complex structure suggests a multifunctional role, potentially useful in areas like organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions:
Formation of the 3,4-dihydroquinoline moiety: : Starting from aniline derivatives, through cyclization reactions under acidic or basic conditions.
Sulfone group introduction: : Via sulfonylation, typically using sulfonyl chlorides.
Oxadiazole synthesis: : Involving hydrazine derivatives and carboxylic acids under dehydrating conditions.
Benzamide linkage: : Formed through amide coupling reactions using appropriate reagents like carbodiimides.
Industrial Production Methods
Large-scale production would require optimization of these steps:
Efficient cyclization and sulfonylation techniques.
Use of scalable reagents and conditions.
Minimization of by-products to ensure high yields.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : It may undergo oxidative cleavage or reduction, altering its functional groups.
Substitution: : Various substituents on the aromatic rings can be modified using nucleophilic or electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Depending on the reaction, products can include modified quinoline derivatives, sulfonyl groups, or altered oxadiazole structures, impacting the compound's properties and applications.
科学的研究の応用
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Potentially acts as a ligand or catalyst in various organic reactions.
Biology and Medicine
Drug Discovery: : Investigated for pharmacological activities, such as anti-cancer, anti-inflammatory, or anti-microbial properties.
Biological Probes: : Utilized in studies to understand biochemical pathways and targets.
Industry
Material Science: : Components in the development of new polymers or materials with specific properties.
Agriculture: : Potential use in designing agrochemicals for crop protection.
作用機序
The exact mechanism of action depends on its specific application but generally involves:
Interaction with Biological Targets: : Binding to enzymes or receptors, affecting their function.
Pathway Modulation: : Altering biochemical pathways, impacting processes like cell signaling or metabolism.
類似化合物との比較
Similar compounds include:
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide: : Differing in the substituents on the oxadiazole ring.
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: : Featuring a phenyl group instead of the dimethylphenyl group.
Its uniqueness lies in the specific combination of functional groups, providing distinct physical, chemical, and biological properties.
This compound stands out for its potential in cross-disciplinary research, embodying the versatile nature of modern chemical synthesis.
生物活性
The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that exhibits a complex structure with potential biological activities. Its unique combination of functional groups suggests a variety of interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C26H24N4O6S , with a molecular weight of approximately 520.56 g/mol . The structure includes:
- A dihydroquinoline moiety,
- A sulfonamide group,
- An oxadiazole ring,
- A benzamide backbone.
These components contribute to its potential pharmacological properties.
The biological activity of the compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the quinoline structure may intercalate with DNA or bind to other biomolecules, influencing their function and stability.
Anticancer Activity
Research has indicated that compounds similar to this one exhibit significant anticancer properties. For example, studies have shown that derivatives containing oxadiazole rings demonstrate cytotoxic effects against various cancer cell lines. In vitro assays revealed that certain analogs exhibited IC50 values ranging from 11.20 µg/mL to 59.61 µg/mL against A549 lung cancer cells . This suggests potential applications in cancer therapeutics.
Acetylcholinesterase Inhibition
Compounds featuring similar heterocyclic structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. A study found that certain derivatives demonstrated promising inhibitory activity with IC50 values as low as 2.7 µM , highlighting their potential as therapeutic agents for cognitive disorders .
Antimicrobial Properties
The compound's structural components suggest possible antimicrobial activity. Similar sulfonamide derivatives have been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, making them candidates for further exploration in infectious disease treatment .
Research Findings and Case Studies
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-17-9-14-22(18(2)16-17)25-28-29-26(34-25)27-24(31)20-10-12-21(13-11-20)35(32,33)30-15-5-7-19-6-3-4-8-23(19)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYYXHZUMHGEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














